molecular formula C14H24N2OSi B587812 N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-trimethylsilyl-acetamide CAS No. 1391052-07-5

N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-trimethylsilyl-acetamide

Katalognummer: B587812
CAS-Nummer: 1391052-07-5
Molekulargewicht: 264.444
InChI-Schlüssel: WXWYGJZQMRUXOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-trimethylsilyl-acetamide is an organic compound that features a pyridine ring, a propan-2-yl group, and a trimethylsilyl group attached to an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-trimethylsilyl-acetamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Pyridine Derivative: The starting material, pyridine, undergoes alkylation with 1-bromo-2-propanol to form 1-(pyridin-3-yl)propan-2-ol.

    N-Methylation: The hydroxyl group of 1-(pyridin-3-yl)propan-2-ol is converted to a leaving group (e.g., tosylate), followed by nucleophilic substitution with methylamine to yield N-methyl-N-(1-(pyridin-3-yl)propan-2-yl)amine.

    Acetamide Formation: The amine is then reacted with trimethylsilyl chloride and acetic anhydride to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring and the propan-2-yl group.

    Reduction: Reduction reactions can target the carbonyl group of the acetamide moiety.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be employed for substitution reactions.

Major Products:

    Oxidation: Products may include pyridine N-oxides or carboxylic acids.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products depend on the nucleophile used, resulting in various substituted acetamides.

Wissenschaftliche Forschungsanwendungen

N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-trimethylsilyl-acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used in studies investigating the interactions of pyridine derivatives with biological targets.

    Industrial Applications:

Wirkmechanismus

The mechanism of action of N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-trimethylsilyl-acetamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The pyridine ring can engage in π-π interactions, while the trimethylsilyl group can influence the compound’s lipophilicity and membrane permeability.

Vergleich Mit ähnlichen Verbindungen

    N-Methyl-N-(1-(pyridin-3-yl)propan-2-yl)acetamide: Lacks the trimethylsilyl group, resulting in different chemical properties.

    N-Methyl-N-(1-(pyridin-3-yl)propan-2-yl)-2-(trimethylsilyl)propionamide: Similar structure but with a propionamide moiety instead of acetamide.

Uniqueness: The presence of the trimethylsilyl group in N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-trimethylsilyl-acetamide imparts unique chemical properties, such as increased lipophilicity and potential for selective reactions involving the silyl group. This makes it a valuable compound for specific synthetic and medicinal applications.

Eigenschaften

CAS-Nummer

1391052-07-5

Molekularformel

C14H24N2OSi

Molekulargewicht

264.444

IUPAC-Name

N-methyl-N-(1-pyridin-3-ylpropan-2-yl)-2-trimethylsilylacetamide

InChI

InChI=1S/C14H24N2OSi/c1-12(9-13-7-6-8-15-10-13)16(2)14(17)11-18(3,4)5/h6-8,10,12H,9,11H2,1-5H3

InChI-Schlüssel

WXWYGJZQMRUXOK-UHFFFAOYSA-N

SMILES

CC(CC1=CN=CC=C1)N(C)C(=O)C[Si](C)(C)C

Synonyme

N-Methyl-N-[1-methyl-2-(3-pyridyl)ethyl]-2-trimethylsilyl-acetamide

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.